molecular formula C18H12N2O5 B3371836 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid CAS No. 81395-54-2

2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid

Cat. No.: B3371836
CAS No.: 81395-54-2
M. Wt: 336.3 g/mol
InChI Key: DNNHWRZBVXBAIU-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid is an organic compound that features a naphthalene ring attached to a benzoic acid moiety through a carbamoyl linkage, with a nitro group at the 6-position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid typically involves the following steps:

    Nitration: The nitration of benzoic acid to introduce a nitro group at the 6-position.

    Amidation: The reaction of the nitrated benzoic acid with naphthalen-1-ylamine to form the carbamoyl linkage.

The reaction conditions for these steps often involve the use of strong acids for nitration and coupling agents for amidation to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the naphthalen-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.

Major Products

    Reduction: The major product of reduction would be 2-(Naphthalen-1-ylcarbamoyl)-6-aminobenzoic acid.

    Substitution: The products of substitution reactions would depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Scientific Research Applications

2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would vary based on the biological system and the specific derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid share structural similarities.

    Nitrobenzoic acids: Compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid have similar functional groups.

Uniqueness

2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid is unique due to the combination of a naphthalene ring and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-17(13-8-4-10-15(20(24)25)16(13)18(22)23)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNHWRZBVXBAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308535
Record name NSC204801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81395-54-2
Record name NSC204801
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-NAPHTHYL)-6-NITROPHTHALAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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